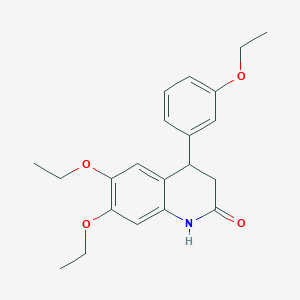![molecular formula C16H16N2O4S B4748380 N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4748380.png)
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
説明
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide, also known as BIS, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. BIS is a sulfonamide derivative that has been synthesized through various methods and has been found to possess various biochemical and physiological effects.
作用機序
The mechanism of action of N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. This compound has been found to bind to the active site of carbonic anhydrase, inhibiting its activity and leading to a decrease in the production of bicarbonate ions. This compound has also been found to inhibit the activity of acetylcholinesterase, leading to an increase in the concentration of acetylcholine in the synaptic cleft.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of enzyme activity. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the apoptotic pathway. This compound has also been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body.
実験室実験の利点と制限
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has several advantages for lab experiments, including its high yield synthesis, low toxicity, and potential applications in drug development. However, this compound also has limitations, including its low solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for the research and development of N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide. One direction is to further investigate the mechanism of action of this compound and its potential applications in drug development. Another direction is to explore the use of this compound in combination with other drugs to enhance its anticancer and antimicrobial properties. Additionally, the synthesis of this compound analogs with improved solubility and stability could lead to the development of new drugs with enhanced efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound, or this compound, is a promising chemical compound with potential applications in various scientific research fields. This compound has been synthesized through various methods and has been found to possess various biochemical and physiological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This compound has advantages and limitations for lab experiments, and there are several future directions for the research and development of this compound, including further investigation of its mechanism of action and potential applications in drug development.
科学的研究の応用
N-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have anticancer, antimicrobial, and anti-inflammatory properties, making it a promising compound for the development of new drugs. This compound has also been found to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes.
特性
IUPAC Name |
N-butyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-2-3-7-17-23(21,22)11-8-10-5-4-6-12-14(10)13(9-11)16(20)18-15(12)19/h4-6,8-9,17H,2-3,7H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKICMMULGJLTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B4748297.png)
![4-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4748311.png)
![4-({3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B4748337.png)

![1-butyl-6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4748353.png)
![7-(3,4-dimethylphenyl)-8,9-dimethyl-2-(4-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4748358.png)
![ethyl 4-{[3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}benzoate](/img/structure/B4748366.png)
![methyl 3-chloro-6-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4748367.png)
![2-(4-chlorophenoxy)-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B4748373.png)
![4-({[(4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B4748388.png)
![7-(2-methylphenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4748394.png)
![N-[1-{[(3-chloro-4-methylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4748396.png)
![2,4-dichloro-N-(4-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4748397.png)
